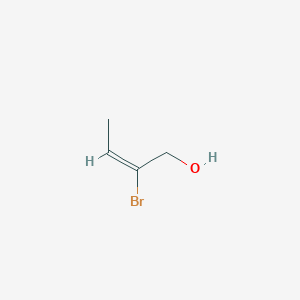

2-Bromobut-2-en-1-ol

Description

Significance of Vinylic Halides and Allylic Alcohols in Synthetic Chemistry

Vinylic halides are organic compounds where a halogen atom is directly attached to a carbon-carbon double bond. fiveable.me They are crucial intermediates in a multitude of organic transformations, most notably in cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Heck couplings, which are fundamental for the construction of complex carbon skeletons. wikipedia.org Vinylic halides can also be converted into organometallic reagents, like Grignard and organolithium reagents, further expanding their synthetic potential. wikipedia.org Additionally, they can undergo elimination reactions to form alkynes. fiveable.me

Allylic alcohols are another cornerstone of synthetic organic chemistry, characterized by a hydroxyl group attached to a carbon atom adjacent to a double bond. atamanchemicals.com This structural motif is present in numerous natural products and serves as a versatile precursor for a wide array of chemical manipulations. chemistryviews.orgumich.edu The hydroxyl group can direct the stereochemical outcome of reactions on the neighboring double bond, such as epoxidations and dihydroxylations. thieme-connect.de Furthermore, allylic alcohols can be directly used in various coupling reactions, offering an atom-economical and environmentally benign alternative to the use of allylic halides. rsc.orghomkat.nlnih.gov The direct nucleophilic substitution of allylic alcohols is a powerful method for introducing a three-carbon unit into a molecule. sioc-journal.cn

Stereochemical Challenges and Opportunities Presented by the (E)-Configuration

The "(E)" designation in (E)-2-Bromo-2-buten-1-OL refers to the stereochemistry of the double bond, where the highest priority substituents on each carbon of the double bond are on opposite sides. This specific spatial arrangement presents both challenges and opportunities in synthesis.

The primary challenge lies in the stereoselective synthesis of the (E)-isomer itself. Achieving high stereoselectivity in the formation of vinylic halides is a significant area of research. acs.orgnih.govthieme-connect.comnih.gov Various methods have been developed to control the geometry of the double bond during synthesis, including the use of specific catalysts and reaction conditions. organic-chemistry.orgorganic-chemistry.org

Conversely, the defined (E)-configuration offers a powerful tool for controlling the stereochemistry of subsequent reactions. Many reactions involving vinylic halides proceed with retention of stereochemistry, meaning the (E)-geometry of the starting material is transferred to the product. fiveable.me This is particularly valuable in the synthesis of complex molecules where precise control over the three-dimensional structure is crucial. The ability to introduce new functional groups while maintaining the (E)-configuration is a key advantage of using this specific isomer.

Properties

IUPAC Name |

2-bromobut-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-2-4(5)3-6/h2,6H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRPQMBABOBXKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699542 | |

| Record name | 2-Bromobut-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52370-21-5 | |

| Record name | 2-Bromobut-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for E 2 Bromo 2 Buten 1 Ol

Stereoselective Synthesis of (E)-2-Bromo-2-buten-1-OL

The primary challenge in synthesizing (E)-2-bromo-2-buten-1-ol lies in the specific arrangement of the bromo and hydroxymethyl groups on the butene backbone. This section details various strategies to achieve the desired (E)-isomer with high fidelity.

Controlled Halogenation Approaches to Form the (E)-Vinyl Bromide Moiety

A key step in the synthesis is the introduction of the bromine atom to form the vinyl bromide. Controlled halogenation reactions are crucial for establishing the (E)-stereochemistry.

One effective method involves the hydrobromination of 2-butyn-1-ol (B121050). The direct addition of hydrogen bromide across the alkyne can lead to a mixture of (E) and (Z) isomers. However, specific reaction conditions and reagents can favor the formation of the (E)-isomer. For instance, the reaction of 2-butyn-1-ol with phosphorus tribromide (PBr₃) in an ether solvent like methyl tert-butyl ether (MTBE) at low temperatures, followed by warming, is a method used for bromination.

Another approach is the halodecarboxylation of α,β-unsaturated carboxylic acids. nih.govacs.org For example, the treatment of (E)-crotonic acid derivatives can lead to the corresponding (E)-vinyl bromides. Microwave irradiation has been shown to significantly shorten reaction times and improve yields and stereoselectivity in some halodecarboxylation reactions. nih.govacs.org

Furthermore, the reaction of terminal alkynes with N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver acetate (B1210297) can yield (E)-vinyl bromides stereoselectively. nih.gov The choice of solvent and reaction temperature is critical in controlling the stereochemical outcome.

Allylic Functionalization Strategies for Regio- and Stereocontrol

Allylic functionalization offers another powerful tool for the synthesis of haloallylic alcohols with defined stereochemistry. rsc.org These strategies often involve the manipulation of an existing double bond and adjacent functional groups. Catalytic asymmetric allylic functionalization of unactivated internal alkenes is an emerging field that allows for the conversion of simple starting materials into a variety of enantioenriched products. nih.gov

Iron-catalyzed dehydroxyboration of allylic alcohols presents a method to produce (E)-allylboronates, which can be further functionalized. This reaction proceeds via an SN2′ pathway and exhibits high (E)-stereoselectivity. organic-chemistry.org Although not a direct route to (E)-2-bromo-2-buten-1-ol, the resulting allylboronates are versatile intermediates that can be converted to the target compound through subsequent reactions.

Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies can be employed for the synthesis of (E)-2-bromo-2-buten-1-ol and its derivatives. A convergent synthesis involves the separate preparation of key fragments of the molecule, which are then joined together in the final steps. nih.gov This approach can be highly efficient for complex molecules. For instance, a fragment containing the butenol (B1619263) core could be coupled with a bromine source in a stereocontrolled manner.

Divergent synthesis, on the other hand, starts from a common intermediate that can be converted into a variety of different products. wikipedia.org For example, a precursor molecule could be selectively functionalized to yield either the (E) or (Z) isomer of 2-bromo-2-buten-1-ol by careful choice of reagents and reaction conditions. This approach is particularly useful for creating libraries of related compounds for screening purposes. wikipedia.org The ability to switch the reaction pathway to functionalize different C-H bonds in a substrate by changing catalysts, ligands, or solvents is a key aspect of modern divergent synthesis. rsc.org

Novel Reagents and Catalysis in the Preparation of (E)-2-Bromo-2-buten-1-OL

Recent advances in catalysis have provided new and efficient methods for the synthesis of vinyl bromides and allylic alcohols, which are directly applicable to the preparation of (E)-2-bromo-2-buten-1-ol.

Transition-Metal-Catalyzed Approaches (e.g., Cross-Coupling Precursors, Metathesis)

Transition-metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch

Cross-Coupling Reactions: Vinyl bromides like (E)-2-bromo-2-buten-1-ol are excellent precursors for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings. chemie-brunschwig.ch These reactions allow for the formation of more complex molecules by coupling the vinyl bromide with various organometallic reagents. For instance, a palladium-catalyzed cross-coupling reaction can be used to attach an aryl or alkyl group at the bromine-bearing carbon with retention of the (E)-stereochemistry.

Olefin Metathesis: Cross-metathesis is another powerful technique for the synthesis of substituted alkenes. acs.org A stereoretentive cross-metathesis reaction between an appropriate olefin and (E)-2-bromo-2-butene could potentially be adapted to synthesize the target alcohol or its protected form. acs.org Molybdenum-based catalysts are often employed for such transformations. acs.org

The table below summarizes some transition-metal-catalyzed methods relevant to the synthesis of (E)-vinyl bromides.

| Catalyst/Reagent | Substrate Type | Product | Key Features |

| Pd(OAc)₂ / LiBr | Acetylated α-allenic alcohols | (Z,E)-2-bromo-1,3-dienes | Good yields and excellent diastereoselectivity. organic-chemistry.org |

| Ni(dppp)Cl₂ / DIBAL-H | Terminal alkynes | α-Vinyl halides | α-Selective hydroalumination followed by halogenation. organic-chemistry.org |

| [Cp*Ru(MeCN)₃]OTf / LiBr | Alkenyl triflates | Alkenyl bromides | Catalytic transformation under mild conditions. researchgate.net |

| Fe(acac)₃ / (Bpin)₂ | Allylic alcohols | (E)-Allylboronates | Direct SN2' dehydroxyboration with high (E)-selectivity. organic-chemistry.org |

Organocatalysis and Biocatalysis for Stereospecific Formation

In addition to metal-based catalysts, organocatalysis and biocatalysis have emerged as powerful strategies for stereoselective synthesis, offering environmentally benign alternatives. nih.govrsc.org

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions with high stereoselectivity. While specific examples for the direct synthesis of (E)-2-bromo-2-buten-1-ol are not prevalent in the searched literature, the principles of organocatalysis can be applied. For instance, chiral phosphine (B1218219) catalysts have been used in the synthesis of substituted butenolides from functionalized cyclopropenones. nih.gov

Biocatalysis: Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. nih.govmdpi.comnih.gov This approach is particularly attractive for the synthesis of chiral alcohols due to the high enantioselectivity of many enzymes. rsc.orgmagtech.com.cn While the direct enzymatic bromination to form (E)-2-bromo-2-buten-1-ol is not a common transformation, biocatalytic reduction of a corresponding ketone precursor, 2-bromo-1-hydroxy-2-buten-one, could potentially yield the desired chiral alcohol with high enantiomeric excess. The use of biocatalysts like Daucus carota (carrot) roots has shown promise for the synthesis of various chiral alcohols. rsc.org

The following table outlines the potential application of these methods.

| Catalysis Type | Catalyst/Enzyme | Potential Substrate | Potential Product | Key Advantages |

| Organocatalysis | Chiral Phosphine | Functionalized Cyclopropenone | Substituted Butenolide Intermediate | Metal-free, high stereoselectivity. nih.gov |

| Biocatalysis | Ketoreductase / Whole Cells | 2-Bromo-1-hydroxy-2-buten-one | (R)- or (S)-2-Bromo-2-buten-1-ol | High enantioselectivity, mild reaction conditions. mdpi.com |

Utility of Halogenating Agents and Stereochemical Implications

The selection of a halogenating agent is critical in the synthesis of (E)-2-Bromo-2-buten-1-OL as it directly influences the reaction's stereochemical outcome. Various brominating agents are employed to introduce a bromine atom across the double bond of a precursor, with the goal of achieving high stereoselectivity for the desired (E)-isomer.

Commonly used halogenating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction of an appropriate precursor with Br₂ often proceeds via an electrophilic addition mechanism. The stereochemistry of the resulting brominated product is dependent on the reaction conditions and the structure of the starting material. For instance, the bromination of certain unsaturated alcohols can lead to the formation of a bromonium ion intermediate, which is then attacked by a nucleophile. The orientation of this attack dictates the final stereochemistry of the product.

N-bromosuccinimide is another widely utilized reagent for allylic and vinylic brominations. It is often favored due to its solid nature, which makes it easier to handle compared to liquid bromine. sci-hub.se The use of NBS, particularly in the presence of a radical initiator, can facilitate the formation of the desired bromo-alkenol. The stereochemical control in NBS brominations can be influenced by factors such as the solvent, temperature, and the presence of catalysts. For example, organocatalytic approaches using chiral phosphoric acids with NBS have been shown to achieve high enantioselectivity in the bromination of certain alkenes.

The table below summarizes the utility of different halogenating agents in the synthesis of related bromo-organic compounds, highlighting the reaction conditions and stereochemical considerations.

| Halogenating Agent | Substrate Example | Reaction Conditions | Stereochemical Outcome/Notes |

| Cupric Bromide (CuBr₂) / Lithium Carbonate | 3,4-Epoxy-3-methyl-1-butene | Chloroform-ethyl acetate, reflux | Leads to (E)-4-bromo-2-methylbut-2-en-1-al, demonstrating stereospecificity. google.com |

| N-Bromosuccinimide (NBS) | 2-Methyl-1-butene | Catalyzed by chiral phosphoric acids | Achieves high enantioselectivity (90% ee) under mild conditions. |

| Molecular Bromine (Br₂) / Acetic Acid | (E)-4-bromocinnamic acid | 55 °C, followed by microwave with AgOAc | Results in (E)-1-bromo-4-(2-bromovinyl)benzene with high stereoretention (E/Z > 98/2). acs.org |

Green Chemistry Principles in (E)-2-Bromo-2-buten-1-OL Synthesis

The application of green chemistry principles to the synthesis of (E)-2-Bromo-2-buten-1-OL aims to reduce the environmental impact of the chemical process. This involves the use of sustainable solvents, energy-efficient reaction conditions, and strategies to maximize atom economy and minimize waste.

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. kahedu.edu.in Research has focused on developing solvent-free reaction conditions or utilizing more environmentally benign solvent systems. For instance, solid-state reactions, where reactants are mixed and ground together without a solvent, have been shown to be highly efficient for certain transformations. cmu.edu In some cases, these solvent-free methods can lead to higher yields compared to reactions carried out in traditional solvents like chloroform. cmu.edu

Water is considered a green solvent, and reactions conducted in aqueous media are highly desirable. kahedu.edu.in While the solubility of organic compounds in water can be a challenge, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous suspensions. For example, the epoxidation of chalcones has been successfully carried out in a water suspension using sodium hypochlorite. cmu.edu

The following table presents examples of greener solvent systems used in related organic syntheses.

| Reaction Type | Solvent System | Catalyst/Conditions | Yield/Outcome |

| Michael Addition | Solvent-free | K₂CO₃ | 92-98% yield. cmu.edu |

| Epoxidation | Water suspension | Hexadecyltrimethylammonium bromide | Quantitative yield. cmu.edu |

| Claisen-Schmidt Condensation | Solvent-free | Microwave or ultrasonic irradiation | High yields (70-93%) in under 5 minutes. researchgate.net |

Alternative energy sources like microwave irradiation and ultrasonication are being increasingly used to drive chemical reactions more efficiently. nih.gov Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. at.uaacs.org The use of microwave heating has been successfully applied to a variety of organic transformations, including the synthesis of heterocyclic compounds like indoles. nih.govsioc-journal.cn

Ultrasonication, the application of ultrasound to a reaction, can also enhance reaction rates and yields. researchgate.net The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized high-temperature and high-pressure zones, which can accelerate chemical reactions. researchgate.net Both microwave and ultrasound technologies offer pathways to reduce energy consumption compared to conventional heating methods. researchgate.net

The table below highlights the advantages of these energy-efficient techniques in organic synthesis.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comsescollege.ac.in Reactions with high atom economy are inherently "greener" as they generate less waste. kahedu.edu.in Addition reactions, for example, can theoretically have 100% atom economy as all reactant atoms are incorporated into the product. sescollege.ac.in

In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. sescollege.ac.in For instance, in a typical substitution reaction to produce 1-bromobutane, a significant portion of the reactant mass ends up as unwanted byproducts, leading to poor atom economy. scranton.edu

Strategies to maximize atom economy in the synthesis of (E)-2-Bromo-2-buten-1-OL would involve choosing reaction pathways that are primarily addition-based and minimizing the use of stoichiometric reagents that are not incorporated into the final product. The E-factor, which measures the amount of waste produced per unit of product, is another metric used to assess the environmental impact of a chemical process. researchgate.net A lower E-factor signifies a more environmentally friendly process.

The following table provides a conceptual comparison of atom economy for different reaction types relevant to organic synthesis.

| Reaction Type | General Equation | Theoretical Atom Economy | Waste Generation |

| Addition | A + B → C | 100% sescollege.ac.in | Minimal (ideally none) |

| Substitution | A-B + C → A-C + B | < 100% sescollege.ac.in | Moderate (byproduct B is formed) |

| Elimination | A-B → C + D | < 100% sescollege.ac.in | High (byproduct D is formed) |

By focusing on these advanced synthetic methodologies, the production of (E)-2-Bromo-2-buten-1-OL can be made more efficient, selective, and environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations of E 2 Bromo 2 Buten 1 Ol

Reactivity at the Vinylic Bromine Center

The vinylic bromine in (E)-2-bromo-2-buten-1-ol is a key site for various chemical transformations, enabling the introduction of diverse functional groups. Its reactivity is influenced by the electronic effects of the adjacent double bond and the allylic hydroxyl group.

Nucleophilic Substitution Reactions (e.g., S N 1', S N 2' mechanisms)

Vinylic halides, such as (E)-2-bromo-2-buten-1-ol, are generally unreactive towards standard nucleophilic substitution (S N 1 and S N 2) pathways due to the high strength of the C(sp²)-Br bond and the instability of the resulting vinylic carbocation. However, under forcing conditions or with specific reagents, substitution can occur, often proceeding through alternative mechanisms like the S N 1' or S N 2' pathways, which involve an allylic rearrangement.

In an S N 1' reaction, the departure of the leaving group (bromide ion) is assisted by the adjacent π-bond, leading to the formation of a resonance-stabilized allylic carbocation. This intermediate can then be attacked by a nucleophile at the γ-position, resulting in a substituted product with a rearranged double bond. The S N 2' mechanism involves a concerted process where the nucleophile attacks the γ-carbon of the double bond, simultaneously displacing the bromide ion from the α-carbon. savemyexams.comsavemyexams.com The choice between these pathways is influenced by factors such as the solvent, the nature of the nucleophile, and the substitution pattern of the substrate.

Organometallic Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the vinylic bromine of (E)-2-bromo-2-buten-1-ol serves as an excellent handle for such transformations. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the vinylic bromide with an organoboron reagent (e.g., a boronic acid or ester). ua.eduacs.org This method is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. ua.edu The reaction typically employs a palladium catalyst, a base, and a suitable solvent. acs.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a vinylic halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.netwalisongo.ac.id This reaction is highly valuable for the synthesis of conjugated enynes. The reaction is typically carried out in the presence of an amine base. walisongo.ac.id

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. researchgate.net This reaction is known for its high functional group tolerance and stereospecificity. researchgate.net

These cross-coupling reactions significantly expand the synthetic utility of (E)-2-bromo-2-buten-1-ol, allowing for the construction of complex molecular architectures.

Table 1: Overview of Organometallic Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | Organoboron Reagent | Palladium catalyst, Base | Mild conditions, wide availability of reagents. ua.eduacs.org |

| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Amine base | Forms conjugated enynes. researchgate.netwalisongo.ac.id |

| Negishi | Organozinc Reagent | Nickel or Palladium catalyst | High functional group tolerance, stereospecific. researchgate.net |

Addition Reactions to the Alkene Moiety Adjacent to Bromine

The double bond in (E)-2-bromo-2-buten-1-ol can undergo electrophilic addition reactions. The regioselectivity of these additions is governed by the electronic effects of both the bromine atom and the allylic hydroxyl group. The bromine atom is an electron-withdrawing group, which can influence the stability of the carbocation intermediate formed during the reaction. msu.edu

For instance, the addition of a halogen like bromine (Br₂) would be expected to proceed via a cyclic bromonium ion intermediate. libretexts.org The subsequent nucleophilic attack by the bromide ion would occur in an anti-fashion. libretexts.org The presence of the electron-withdrawing bromine on the double bond can affect the rate and regiochemistry of the addition compared to an unfunctionalized alkene. msu.edu

Transformations Involving the Allylic Alcohol Functionality

The allylic hydroxyl group in (E)-2-bromo-2-buten-1-ol provides another site for chemical modification, allowing for a range of derivatization reactions.

Oxidation and Reduction Reactions of the Hydroxyl Group

The primary allylic alcohol can be oxidized to the corresponding aldehyde, (E)-2-bromo-2-butenal, using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid. yale.edu Stronger oxidizing agents could lead to the formation of (E)-2-bromo-2-butenoic acid.

Conversely, the double bond can be reduced while preserving the hydroxyl group through catalytic hydrogenation using specific catalysts. However, care must be taken to avoid hydrogenolysis of the C-Br bond.

Table 2: Common Oxidation Reactions of (E)-2-Bromo-2-buten-1-OL

| Reagent | Product |

| Pyridinium chlorochromate (PCC) | (E)-2-Bromo-2-butenal yale.edu |

| Stronger oxidizing agents (e.g., KMnO₄, CrO₃) | (E)-2-Bromo-2-butenoic acid |

Esterification and Etherification for Derivatization

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions to form the corresponding esters. This is a common strategy for protecting the alcohol functionality or for introducing specific ester groups.

Etherification, the formation of an ether from the alcohol, can be achieved under various conditions. researchgate.net For example, the Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, can be employed. This allows for the introduction of a wide range of alkyl or aryl groups, further diversifying the molecular structure.

Allylic Rearrangements and Their Mechanistic Pathways

An allylic rearrangement is a characteristic reaction of allylic compounds where the double bond shifts to an adjacent carbon atom during a substitution reaction. lscollege.ac.inchemeurope.com In (E)-2-Bromo-2-buten-1-OL, the allylic alcohol is the primary site for such rearrangements. The reaction is typically initiated by the protonation of the hydroxyl group in an acidic medium, which converts it into a good leaving group (water). youtube.com

The departure of the water molecule generates a resonance-stabilized allylic carbocation. youtube.comspcmc.ac.in This intermediate is not a single structure but a hybrid of two major resonance contributors. In the case of the cation derived from (E)-2-Bromo-2-buten-1-OL, the positive charge is delocalized over two carbon atoms.

Resonance Structure I: A secondary carbocation with the charge on the carbon atom that was originally bonded to the oxygen.

Resonance Structure II: A primary carbocation on the terminal methyl carbon, with the double bond shifted.

A subsequent attack by a nucleophile (Y⁻) can occur at either of these electrophilic centers, leading to a mixture of products. lscollege.ac.inspcmc.ac.in This process can proceed through two main mechanistic pathways:

Sₙ1' Substitution: This mechanism involves the formation of the discrete carbocation intermediate. lscollege.ac.inchemeurope.com The product distribution is often governed by the relative stability of the resonance structures and steric hindrance at the attack sites. spcmc.ac.in For instance, nucleophilic attack is typically faster at the less sterically hindered carbon atom. spcmc.ac.in

Sₙ2' Substitution: In this concerted mechanism, the nucleophile attacks the double bond's terminal carbon atom, simultaneously displacing the leaving group from the other end of the allylic system in a single step. lscollege.ac.inchemeurope.comspcmc.ac.in This pathway is more likely with strong nucleophiles and unhindered substrates. chemeurope.comspcmc.ac.in

The reaction of the analogous compound, but-2-en-1-ol, with hydrobromic acid yields both 1-bromobut-2-ene and 3-bromobut-1-ene, demonstrating the formation of a resonance-stabilized carbocation and subsequent nucleophilic attack at its two electrophilic sites. youtube.com

Mechanistic Studies of Key Reactions

Understanding the detailed mechanisms, including the intermediates and rate-determining steps, is fundamental to controlling the reactivity and selectivity of reactions involving (E)-2-Bromo-2-buten-1-OL.

For Sₙ1' Allylic Rearrangement: The mechanism proceeds in multiple steps. The first step, the departure of the leaving group (water) to form the resonance-stabilized allylic carbocation, involves breaking a C-O bond and has the highest activation energy. crunchchemistry.co.uk Therefore, the formation of this carbocation intermediate is the rate-determining step. crunchchemistry.co.uk The rate of this reaction depends only on the concentration of the substrate, following first-order kinetics. crunchchemistry.co.uksathyabama.ac.in

For Palladium-Catalyzed Cross-Coupling: The catalytic cycle typically involves three main stages: oxidative addition, transmetalation, and reductive elimination. For vinylic bromides, the initial oxidative addition of the C-Br bond to the Pd(0) catalyst to form a Pd(II) intermediate is generally considered the rate-determining step of the catalytic cycle.

| Reaction Type | Key Intermediate(s) | Likely Rate-Determining Step |

|---|---|---|

| Sₙ1' Substitution (at alcohol) | Resonance-stabilized allylic carbocation | Formation of the carbocation |

| Suzuki Cross-Coupling (at bromide) | Organopalladium(II) complex | Oxidative addition of C-Br to Pd(0) |

| Electrophilic Addition to Alkene | Bromonium ion / Carbocation | Formation of the initial cationic intermediate |

The choice of catalyst and the surrounding reaction environment (solvent, temperature, additives) are powerful tools for directing the selectivity of a reaction. rsc.org

Catalysts: The catalyst's structure is paramount. In cross-metathesis reactions of related alkenyl bromides, molybdenum MAP catalysts have proven highly effective at promoting stereoretentive transformations. acs.org For cross-coupling reactions, the ligands on the palladium catalyst can be tuned to modulate reactivity and prevent side reactions. Synergistic catalysis, using two different metal catalysts (e.g., Cu/Pd), can also enable divergent selectivity, leading to different products than either catalyst would alone. acs.org

Reaction Environment: The solvent can significantly influence reaction pathways. Protic solvents (e.g., water, ethanol) can stabilize charged intermediates like carbocations, favoring Sₙ1-type mechanisms, while polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate Sₙ2 reactions. sathyabama.ac.in In the hydrogenation of similar unsaturated alcohols, the selectivity can be dramatically altered by the catalyst support and the presence of additives. rsc.org For example, adding specific metal salts to a reaction or separation medium can alter the selectivity for unsaturated alcohols over their saturated counterparts by complexing with the double bond. researchgate.net DFT studies have also shown that additives can prevent the formation of inactive catalyst species, thereby enhancing reaction efficiency. acs.org

| Factor | Example | Effect on (E)-2-Bromo-2-buten-1-OL Reactions |

|---|---|---|

| Catalyst Type | Mo-MAP vs. Pd(PPh₃)₄ | Mo-MAP favors stereoretentive metathesis; Pd catalyst favors cross-coupling at the C-Br bond. acs.org |

| Solvent | Protic (e.g., ethanol) vs. Aprotic (e.g., THF) | Protic solvents can favor Sₙ1 pathways at the allylic alcohol by stabilizing carbocation intermediates. sathyabama.ac.in |

| Additives | Lewis acids or bases | Lewis acids can activate the C=O bond in related aldehydes for selective reduction; bases can promote elimination. rsc.org |

| Temperature | Low vs. High Temperature | Higher temperatures can favor elimination reactions over substitution or provide the activation energy for less favorable pathways. |

Advanced Spectroscopic and Structural Elucidation of E 2 Bromo 2 Buten 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules. For (E)-2-Bromo-2-buten-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic arrangement and bonding network.

Based on established chemical shift values for similar structural motifs, a predicted ¹H and ¹³C NMR data table for (E)-2-Bromo-2-buten-1-ol is presented below.

Predicted ¹H NMR Data for (E)-2-Bromo-2-buten-1-OL (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 | ~4.2 | d | ~6.0 |

| H3 | ~6.1 | q | ~7.0 |

| H4 | ~1.8 | d | ~7.0 |

Predicted ¹³C NMR Data for (E)-2-Bromo-2-buten-1-OL (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~65 |

| C2 | ~130 |

| C3 | ~125 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are instrumental in piecing together the carbon skeleton and assigning proton and carbon signals unequivocally.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For (E)-2-Bromo-2-buten-1-ol, the following key correlations would be anticipated:

A cross-peak between the proton at C3 (H3, ~6.1 ppm) and the protons of the methyl group at C4 (H4, ~1.8 ppm), confirming their adjacent relationship.

A correlation between the protons on C1 (H1, ~4.2 ppm) and the hydroxyl proton (OH), if the latter is not rapidly exchanging.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. The expected correlations are:

The methylene protons (H1, ~4.2 ppm) would show a cross-peak with the C1 carbon signal (~65 ppm).

The vinylic proton (H3, ~6.1 ppm) would correlate with the C3 carbon signal (~125 ppm).

The methyl protons (H4, ~1.8 ppm) would correlate with the C4 carbon signal (~15 ppm).

The protons on C1 (H1) would show a correlation to the vinylic carbon C2 (~130 ppm) and C3 (~125 ppm).

The vinylic proton H3 would show correlations to the carbons C1, C2, and C4.

The methyl protons (H4) would show correlations to C2 and C3.

Summary of Predicted 2D NMR Correlations

| Technique | Correlating Nuclei | Expected Cross-Peaks |

|---|---|---|

| COSY | ¹H - ¹H | H3 ↔ H4 |

| HSQC | ¹H - ¹³C (¹J) | H1 ↔ C1, H3 ↔ C3, H4 ↔ C4 |

NOESY/ROESY for Stereochemical Assignment and Conformational Analysis

The (E)-stereochemistry of the double bond in 2-Bromo-2-buten-1-ol can be unequivocally confirmed using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space proximity of protons.

For the (E)-isomer, the methyl group (C4) and the hydroxymethyl group (C1) are on opposite sides of the double bond. The key NOE would be between the vinylic proton (H3) and the methylene protons (H1), indicating their spatial closeness. Conversely, a lack of a significant NOE between the methyl protons (H4) and the methylene protons (H1) would further support the (E)-configuration.

Dynamic NMR Studies for Rotational Barriers (if applicable)

For a molecule like (E)-2-Bromo-2-buten-1-ol, dynamic NMR studies would primarily be relevant for investigating the rotational barrier around the C-O bond of the alcohol. However, at typical analysis temperatures, this rotation is generally fast on the NMR timescale, and distinct conformers are not usually observed. Therefore, such studies are not typically necessary for the structural elucidation of this compound under standard conditions.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For (E)-2-Bromo-2-buten-1-ol (C₄H₇BrO), the expected exact mass would be approximately 149.9680 u, taking into account the isotopic masses of the most abundant isotopes of carbon, hydrogen, bromine, and oxygen.

Elucidation of Fragmentation Mechanisms under Electron Ionization

Under electron ionization (EI), the molecule is ionized and subsequently fragments in a predictable manner, providing valuable structural information. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

A plausible fragmentation pathway for (E)-2-Bromo-2-buten-1-ol is as follows:

Loss of a bromine radical: This is a common fragmentation pathway for bromoalkanes, leading to a resonance-stabilized carbocation. [C₄H₇BrO]⁺• → [C₄H₇O]⁺ + Br• (m/z = 71)

Loss of a hydroxymethyl radical: Alpha-cleavage next to the oxygen atom can result in the loss of a •CH₂OH radical. [C₄H₇BrO]⁺• → [C₃H₄Br]⁺ + •CH₂OH (m/z = 119/121)

Loss of water: Alcohols can undergo dehydration, especially if it leads to a more stable conjugated system. [C₄H₇BrO]⁺• → [C₄H₅Br]⁺• + H₂O (m/z = 132/134)

Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment |

|---|---|

| 150/152 | [C₄H₇BrO]⁺• (Molecular Ion) |

| 132/134 | [C₄H₅Br]⁺• |

| 119/121 | [C₃H₄Br]⁺ |

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by isolating a specific fragment ion and inducing its further fragmentation. For instance, the [C₄H₇O]⁺ ion at m/z 71 could be isolated and fragmented. The subsequent loss of carbon monoxide (CO) to produce a [C₃H₇]⁺ ion (m/z = 43) would be consistent with the proposed structure. This multi-stage fragmentation provides a higher degree of confidence in the structural assignment.

Table of Compound Names

| Compound Name |

|---|

| (E)-2-Bromo-2-buten-1-ol |

| (E)-2-chloro-2-buten-1-ol |

| bromoalkanes |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman), specific vibrational modes corresponding to different bonds and functional moieties can be determined. For (E)-2-Bromo-2-buten-1-OL , the key functional groups are the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), the carbon-bromine (C-Br) bond, and various carbon-hydrogen (C-H) bonds.

Expected Infrared (IR) and Raman Active Modes for (E)-2-Bromo-2-buten-1-OL:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3500 - 3200 | Strong, Broad | Weak |

| C-H (sp³ C-H) | Stretching | 3000 - 2850 | Medium | Medium |

| C-H (sp² C-H) | Stretching | 3100 - 3000 | Medium | Medium |

| C=C (Alkene) | Stretching | 1680 - 1640 | Medium to Weak | Strong |

| C-O (Alcohol) | Stretching | 1260 - 1050 | Strong | Medium |

| C-Br (Bromoalkene) | Stretching | 680 - 515 | Medium to Strong | Strong |

| =C-H (Alkene) | Bending (Out-of-plane) | 980 - 960 | Strong | Weak |

| O-H (Alcohol) | Bending | 1440 - 1395 | Medium, Broad | Weak |

Note: This table represents predicted values based on typical group frequencies. Actual experimental values may vary due to the specific electronic and steric environment within the molecule.

The broadness of the O-H stretching band in the IR spectrum is a classic indicator of hydrogen bonding between molecules. The C=C stretching frequency is expected to be in the specified range for a substituted alkene, and its intensity in the Raman spectrum is typically strong due to the polarizability of the double bond. The position of the C-Br stretching vibration is in the lower frequency "fingerprint" region of the spectrum. The out-of-plane bending of the trans-configured =C-H bond is anticipated to give a strong absorption in the IR spectrum around 970 cm⁻¹.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The chromophores in (E)-2-Bromo-2-buten-1-OL are the carbon-carbon double bond and the carbon-bromine bond. The lone pair electrons on the oxygen and bromine atoms can also participate in electronic transitions.

The primary electronic transition expected for the isolated C=C double bond is a π → π* transition. For simple alkenes, this transition typically occurs in the vacuum UV region (below 200 nm). However, the presence of the bromine and hydroxyl substituents can influence the position and intensity of this absorption. The bromine atom, with its lone pairs, can act as an auxochrome, potentially shifting the absorption maximum to a longer wavelength (a bathochromic or red shift) and increasing its intensity (a hyperchromic effect). Similarly, the non-bonding electrons on the hydroxyl oxygen can lead to n → σ* transitions.

Predicted UV-Vis Absorption Data for (E)-2-Bromo-2-buten-1-OL:

| Chromophore | Electronic Transition | Predicted λmax (nm) | Solvent Effects |

| C=C | π → π | ~190 - 210 | Minimal |

| C-Br | n → σ | ~200 - 220 | Possible solvent shifts |

| C-O | n → σ* | < 200 | Possible solvent shifts |

Note: These are estimated values. Experimental determination is necessary for accurate characterization.

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, is generally not expected to be a prominent feature for simple, non-aromatic alkenes like (E)-2-Bromo-2-buten-1-OL . The excited states of such molecules typically relax through non-radiative pathways, such as vibrational relaxation or intersystem crossing, rather than fluorescence. Therefore, it is anticipated that this compound would be non-fluorescent or exhibit very weak fluorescence.

X-ray Crystallography for Solid-State Structure Determination (if crystalline form obtained)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and dihedral angles of (E)-2-Bromo-2-buten-1-OL , confirming its (E)-stereochemistry. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing.

As of the latest available data, there are no published crystal structures for (E)-2-Bromo-2-buten-1-OL in the Cambridge Structural Database (CSD) or other crystallographic databases. Obtaining a single crystal of suitable quality is a prerequisite for such an analysis.

Hypothetical Crystallographic Data Table for (E)-2-Bromo-2-buten-1-OL:

| Parameter | Description | Expected Value/Information |

| Crystal System | The symmetry of the unit cell. | To be determined |

| Space Group | The symmetry of the crystal lattice. | To be determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | To be determined |

| Z | Number of molecules per unit cell. | To be determined |

| Bond Lengths (Å) | C=C, C-C, C-O, C-Br, O-H, C-H | C=C (~1.34 Å), C-Br (~1.85 Å), C-O (~1.43 Å) |

| Bond Angles (°) | ∠C=C-C, ∠C-C-O, etc. | sp² carbons ~120°, sp³ carbons ~109.5° |

| Dihedral Angles (°) | H-C=C-H | ~180° for (E)-isomer |

| Hydrogen Bonding | Donor-Acceptor distances and angles | O-H···O interactions are highly probable |

Note: This table is hypothetical and serves to illustrate the type of information that would be obtained from a successful X-ray crystallographic study.

Computational and Theoretical Chemistry Studies of E 2 Bromo 2 Buten 1 Ol

Electronic Structure and Conformation Analysis

A thorough analysis of the electronic structure and conformation of (E)-2-Bromo-2-buten-1-OL would require dedicated computational studies. Such studies would provide valuable insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For (E)-2-Bromo-2-buten-1-OL, DFT calculations would be employed to determine its optimized ground state geometry, including bond lengths, bond angles, and dihedral angles. These calculations would also yield crucial electronic properties such as the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Conformational Landscape and Energy Minima Identification

The presence of rotatable bonds in (E)-2-Bromo-2-buten-1-OL, such as the C-C and C-O single bonds, gives rise to different spatial arrangements of the atoms, known as conformations. A systematic conformational analysis would be necessary to identify the stable conformers and their relative energies. This is typically achieved by scanning the potential energy surface through rotation around the flexible bonds. The resulting conformational landscape would reveal the energy minima corresponding to the most stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape influences its reactivity.

Reaction Mechanism Predictions and Energetics

Computational chemistry plays a vital role in elucidating reaction mechanisms by providing detailed energetic and structural information about the transition states and intermediates involved.

Transition State Characterization for Key Reaction Pathways

For any chemical reaction involving (E)-2-Bromo-2-buten-1-OL, identifying the transition state is of paramount importance for understanding the reaction mechanism and predicting its rate. Computational methods can be used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. The geometry and energy of the transition state provide critical information about the activation energy of the reaction, which is a key determinant of the reaction kinetics. For instance, in a substitution or elimination reaction involving the bromine atom, theoretical calculations could characterize the structure and energy of the transition state, shedding light on the preferred reaction pathway.

Potential Energy Surface Mapping for Stereoselective Transformations

(E)-2-Bromo-2-buten-1-OL has the potential to undergo stereoselective transformations due to the presence of a stereocenter upon certain reactions. Mapping the potential energy surface for such reactions would be essential to understand the origin of stereoselectivity. By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which product will be formed preferentially. This type of analysis is invaluable for designing and optimizing synthetic routes to stereochemically pure compounds.

Solvent Effects on Reaction Energetics

The energetics of chemical reactions, including activation energies and reaction enthalpies, can be significantly influenced by the solvent environment. Computational chemistry models are crucial for understanding these effects by simulating how solvent molecules interact with reactants, transition states, and products. For (E)-2-bromo-2-buten-1-ol, which possesses a polar hydroxyl group and a polarizable carbon-bromine bond, solvent effects are expected to be significant in reactions such as nucleophilic substitutions or eliminations.

Theoretical investigations into solvent effects typically employ two main approaches: implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. miami.eduredalyc.org This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute. For a reaction involving (E)-2-bromo-2-buten-1-ol, a PCM calculation would place the molecule in a virtual cavity within the solvent continuum, allowing for the calculation of the free energy of solvation. By comparing the energies of reactants and transition states in the gas phase versus in a solvent, the model can predict how the solvent stabilizes or destabilizes the transition state, thereby affecting the reaction rate. For instance, in a reaction where the transition state is more polar than the reactants, a polar solvent would lower the activation energy, accelerating the reaction. redalyc.org

Explicit Solvent Models: This method involves including a specific number of individual solvent molecules in the quantum mechanical calculation. rsc.orgresearchgate.net This approach can model direct, short-range interactions like hydrogen bonding, which are critical for a molecule containing a hydroxyl group like (E)-2-bromo-2-buten-1-ol. miami.edu A hybrid model, combining a few explicit solvent molecules with a continuum model for the bulk solvent, often provides a highly accurate picture of the solvation process and its effect on reaction energetics. rsc.orgresearchgate.net

The following table illustrates hypothetical changes in the activation energy (ΔEa) for a reaction of (E)-2-bromo-2-buten-1-ol in different solvents, as would be predicted by computational models.

| Solvent | Dielectric Constant (ε) | Predicted Change in Activation Energy (ΔEa) (kJ/mol) |

| Gas Phase | 1 | 0 (Reference) |

| Dichloromethane | 8.93 | -15.5 |

| Methanol | 32.7 | -28.9 |

| Water | 80.1 | -35.2 |

| Note: This table is illustrative. The values are hypothetical and represent the typical trend of increased transition state stabilization with increasing solvent polarity for a reaction with a polar transition state. |

Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting various types of spectra. These predictions can aid in the identification and structural elucidation of molecules like (E)-2-bromo-2-buten-1-ol.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Density Functional Theory (DFT) calculations have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts with reasonable accuracy. nih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. mdpi.com

The process involves first optimizing the molecular geometry of (E)-2-bromo-2-buten-1-ol at a suitable level of theory. Subsequently, the magnetic shielding tensors for each nucleus are calculated. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com Such calculations can help assign ambiguous signals in an experimental spectrum and can be used to distinguish between different isomers. mdpi.com While achieving high accuracy can be computationally demanding, especially when considering conformational flexibility and solvent effects, the predicted shifts are often close enough to experimental values to be highly useful. nih.govnih.gov

Below is a table of hypothetical, computationally predicted ¹H and ¹³C NMR chemical shifts for (E)-2-bromo-2-buten-1-ol.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₂OH) | 4.15 | 68.5 |

| C2 (=C(Br)-) | - | 125.0 |

| C3 (=CH-) | 6.10 | 130.2 |

| C4 (-CH₃) | 1.75 | 15.8 |

| Note: These values are illustrative examples based on typical ranges for similar functional groups and do not represent actual experimental or precisely calculated data. |

Theoretical Vibrational Spectra (IR, Raman)

Computational chemistry can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. cardiff.ac.uk After optimizing the molecular geometry, a frequency calculation is performed. The output provides the vibrational modes, their corresponding frequencies (usually in cm⁻¹), and their intensities for both IR and Raman activity.

These theoretical spectra are powerful for several reasons. They can aid in the assignment of experimental vibrational bands to specific molecular motions (e.g., O-H stretch, C=C stretch). It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, as theoretical methods often overestimate vibrational frequencies due to the harmonic oscillator approximation and basis set limitations. Comparing the predicted spectra of different isomers can also be a reliable method of structural confirmation.

Prediction of Electronic Spectra via Time-Dependent DFT (TD-DFT)

The electronic absorption spectra (UV-Vis) of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the excitation energies, which correspond to the absorption wavelengths (λ_max), and the oscillator strengths, which are related to the intensity of the absorption bands.

For (E)-2-bromo-2-buten-1-ol, TD-DFT calculations could predict the electronic transitions associated with its π-system, such as the π → π* transition of the carbon-carbon double bond. The calculations would reveal how the bromo and hydroxyl substituents affect the energy of this transition compared to a simple alkene.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical calculations provide a range of descriptors that are useful for understanding and predicting the chemical reactivity of a molecule.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. libretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comtaylorandfrancis.com

HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the valence orbital most available to donate electrons. The energy of the HOMO (E_HOMO) is related to the ionization potential and indicates the molecule's ability to act as a nucleophile or an electron donor. taylorandfrancis.commdpi.com A higher E_HOMO suggests a better electron donor. The spatial distribution of the HOMO shows the regions of the molecule where electron density is most available for reaction with an electrophile.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that can accept electrons. The energy of the LUMO (E_LUMO) is related to the electron affinity and indicates the molecule's ability to act as an electrophile. taylorandfrancis.commdpi.com A lower E_LUMO suggests a better electron acceptor. The distribution of the LUMO highlights the sites most susceptible to nucleophilic attack.

For (E)-2-bromo-2-buten-1-ol, a HOMO/LUMO analysis would likely show the HOMO density concentrated on the C=C double bond, indicating this is the primary site of nucleophilicity. The LUMO would likely have significant contributions from the C-Br antibonding orbital (σ*), suggesting that nucleophilic attack could lead to the cleavage of the C-Br bond.

The HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) is another important descriptor. A small gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

The following table presents hypothetical HOMO and LUMO energy values and the resulting energy gap for (E)-2-bromo-2-buten-1-ol.

| Molecular Orbital | Calculated Energy (eV) |

| HOMO | -9.85 |

| LUMO | -0.75 |

| HOMO-LUMO Gap (ΔE) | 9.10 |

| Note: These energy values are for illustrative purposes only and represent plausible results from a quantum chemical calculation. |

Electrostatic Potential Maps and Charge Distribution Analysis

Computational chemistry provides valuable insights into the electronic structure of molecules. An electrostatic potential map (EPM) is a key tool in this field, illustrating the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing varying charge potentials. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent intermediate or neutral potentials.

For (E)-2-Bromo-2-buten-1-OL, one would anticipate specific charge distributions based on the electronegativity of its constituent atoms. The oxygen atom of the hydroxyl group would be expected to be a region of high electron density (red) due to its high electronegativity. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue). The bromine atom, also being highly electronegative, would create a region of negative potential. The carbon atoms in the double bond would have a more complex distribution influenced by the attached bromine and methyl groups.

A charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom. This data provides a numerical representation of the electron distribution. For instance, such an analysis would likely show a significant negative partial charge on the oxygen and bromine atoms and positive partial charges on the hydrogen of the hydroxyl group and the carbon atom bonded to the oxygen.

Without specific research studies, precise values for atomic charges or a visual representation of the EPM for (E)-2-Bromo-2-buten-1-OL cannot be provided. The generation of accurate electrostatic potential maps and charge distribution data would necessitate dedicated quantum chemical calculations using appropriate theoretical models and basis sets.

Applications of E 2 Bromo 2 Buten 1 Ol As a Synthetic Intermediate and in Materials Science

Building Block in the Synthesis of Complex Organic Architectures

The application of (E)-2-Bromo-2-buten-1-OL in constructing complex organic molecules is an area with significant theoretical potential, though explicit examples in the literature are sparse.

Precursor for Advanced Polyfunctionalized Olefins

(E)-2-Bromo-2-buten-1-OL is structurally suited to be a precursor for polyfunctionalized olefins. The vinyl bromide moiety can participate in cross-coupling reactions, introducing a wide range of substituents. nih.govwikipedia.org Simultaneously, the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups. This dual reactivity would allow for the sequential or orthogonal introduction of functionality, leading to highly substituted and complex olefin structures. However, specific studies demonstrating this synthetic strategy originating from (E)-2-Bromo-2-buten-1-OL are not prominently featured in current research literature.

Intermediate in the Synthesis of Non-Natural Products (e.g., agrochemical intermediates, flavors, fragrances)

While brominated organic compounds and allylic alcohols are classes of molecules known to be intermediates in the synthesis of agrochemicals and fragrances, direct evidence linking (E)-2-Bromo-2-buten-1-OL to the synthesis of specific commercial or developmental products in these industries is not available in the reviewed literature. The structural motifs present in the molecule are relevant, but concrete synthetic pathways have not been published.

Role in Cascade and Domino Reactions

Cascade and domino reactions, which involve a series of intramolecular transformations initiated by a single event, are powerful tools in organic synthesis for rapidly building molecular complexity. A molecule like (E)-2-Bromo-2-buten-1-OL, with its multiple reactive sites, could potentially be designed to participate in such reaction sequences. For instance, an initial reaction at the hydroxyl group could be followed by an intramolecular reaction involving the vinyl bromide. Despite this potential, there are no specific examples of cascade or domino reactions initiated from (E)-2-Bromo-2-buten-1-OL in the available scientific literature.

Derivatization for Functional Materials Development

The development of functional materials often relies on the synthesis of specialized monomers and ligands. (E)-2-Bromo-2-buten-1-OL could serve as a precursor in this field, but its direct application is not well-documented.

Monomer in Polymer Synthesis with Specific Electronic or Optical Properties

The vinyl group and the hydroxyl group in (E)-2-Bromo-2-buten-1-OL offer handles for polymerization. For example, the hydroxyl group could be esterified with acrylic acid to form a polymerizable monomer. The presence of a bromine atom could influence the electronic properties of the resulting polymer, such as its refractive index or conductivity. Nevertheless, there are no reports of (E)-2-Bromo-2-buten-1-OL being used as a monomer or co-monomer in the synthesis of polymers with specific electronic or optical properties.

Precursor for Ligands in Catalysis

Phosphine (B1218219) ligands are crucial in transition metal catalysis. organic-chemistry.org The synthesis of these ligands often involves the reaction of organohalides with phosphine sources. organic-chemistry.org (E)-2-Bromo-2-buten-1-OL could theoretically be used to synthesize novel phosphine ligands, where the vinyl bromide is displaced by a phosphide (B1233454) anion. The allylic alcohol moiety could then be used to tune the ligand's steric and electronic properties or to anchor the ligand to a support. While the synthesis of phosphine ligands from various organic halides is a well-established field, the use of (E)-2-Bromo-2-buten-1-OL for this specific purpose has not been described in the literature. cardiff.ac.uknih.gov

Incorporation into Functionalized Surfaces or Nanomaterials

Following a comprehensive search of scientific literature and chemical databases, no specific research articles or documented applications were identified detailing the direct incorporation of (E)-2-Bromo-2-buten-1-OL into functionalized surfaces or nanomaterials.

The unique bifunctional nature of this compound, possessing both a reactive vinyl bromide group and a primary alcohol, suggests theoretical potential for such applications. The vinyl bromide moiety could potentially be used for attachment to surfaces via transition-metal-catalyzed cross-coupling reactions, a common strategy for modifying materials. Concurrently, the hydroxyl group offers a secondary site for further chemical modification.

However, without published research findings, any discussion of its role in this specific area of materials science would be speculative. Detailed research findings, data on the properties of resulting materials, and established protocols for its use in surface or nanomaterial functionalization are not available in the current body of scientific literature. Therefore, no data tables or detailed research findings on this specific application can be provided.

Future Research Directions and Unexplored Avenues for E 2 Bromo 2 Buten 1 Ol

Development of Asymmetric Synthesis Methodologies

Chiral allylic alcohols are pivotal intermediates in the synthesis of numerous natural products and pharmaceutical agents. The development of methods to produce enantiomerically pure (E)-2-Bromo-2-buten-1-ol is a critical first step towards its adoption as a chiral building block. Future research should pursue two primary strategies: the kinetic resolution of a racemic mixture and the development of a direct asymmetric synthesis.

Kinetic Resolution: This approach involves the synthesis of racemic (E)-2-Bromo-2-buten-1-ol, followed by the selective reaction of one enantiomer using a chiral catalyst, leaving the other enantiomer unreacted and in high enantiomeric purity. Iridium-catalyzed asymmetric hydrogenation represents a powerful tool for the kinetic resolution of various allylic alcohols, achieving high selectivity factors. rsc.orgscispace.com Similarly, enzymatic methods, often paired with metal catalysts for in-situ racemization in a process known as dynamic kinetic resolution (DKR), offer a highly effective route to chiral allylic esters from the corresponding alcohols. oup.com

Direct Asymmetric Synthesis: A more atom-economical approach would be the direct, enantioselective synthesis of the target molecule. This could be approached by adapting known methodologies, such as the catalytic asymmetric addition of vinylzinc reagents to aldehydes, which has been successful for generating other (Z)-disubstituted allylic alcohols. nih.gov Another avenue involves the palladium-catalyzed dynamic kinetic asymmetric transformation of prochiral precursors, such as vinyl epoxides, which can yield chiral diols that could be further elaborated. nih.gov

| Strategy | Method | Potential Catalyst / Reagent | Anticipated Outcome |

| Kinetic Resolution | Asymmetric Hydrogenation | Chiral Iridium-N,P Ligand Complex | Enantiopure unreacted (E)-2-Bromo-2-buten-1-ol and the corresponding saturated bromo-alcohol. |

| Enzymatic Acylation (DKR) | Lipase (B570770) (e.g., CALB) + Ru Racemization Catalyst | A single enantiomer of the corresponding allylic ester in high yield and enantiomeric excess. | |

| Asymmetric Epoxidation | Sharpless Epoxidation (Ti(OiPr)₄, DET) | Enantiopure unreacted alcohol and the corresponding chiral epoxy alcohol. wikipedia.org | |

| Direct Synthesis | Asymmetric Vinylation | Chiral Zinc-based Catalyst (e.g., from MIB) | Direct formation of enantiopure (E)-2-Bromo-2-buten-1-ol from an aldehyde precursor. nih.gov |

| Asymmetric Allylic Substitution | Chiral Palladium(II) Catalyst | Enantioselective SN2′ substitution on a prochiral precursor to form a chiral ester derivative. scispace.comorganic-chemistry.org |

Exploration of Novel Catalytic Transformations

The reactivity of (E)-2-Bromo-2-buten-1-ol is dominated by its vinyl bromide group, a classic handle for palladium-catalyzed cross-coupling reactions. While established methods like the Suzuki-Miyaura, Heck, and Sonogashira reactions provide reliable ways to form new carbon-carbon bonds at the bromine-bearing carbon (ipso-substitution), significant opportunities lie in exploring less conventional reactivity patterns.

A particularly promising avenue is the exploration of cine-substitution. Research has shown that vinyl bromides can undergo a palladium-catalyzed C-N coupling followed by an in-situ Michael addition. organic-chemistry.orgrsc.org This sequence results in the formal substitution of the hydrogen atom on the adjacent carbon, providing a product functionalized at the C3 position. Applying this novel reactivity to (E)-2-Bromo-2-buten-1-ol could provide access to a new range of substituted allylic alcohols that are not accessible through traditional cross-coupling.

Further research could also target other unique transformations, such as palladium-catalyzed 1,1-alkynylbromination, which would install both an alkyne and a bromine across the double bond, generating a propargylic bromide. semanticscholar.org

| Substitution Type | Reaction Name / Type | Position of Functionalization | Mechanistic Feature | Potential Product Class |

| ipso-Substitution | Suzuki-Miyaura Coupling | C2 (Carbon with Br) | Oxidative addition of C-Br bond to Pd(0), transmetalation with boronic acid, reductive elimination. | 2-Aryl/Vinyl-2-buten-1-ols |

| Heck Coupling | C2 (Carbon with Br) | Oxidative addition, migratory insertion of an alkene, β-hydride elimination. | 2-Alkene substituted 2-buten-1-ols | |

| Sonogashira Coupling | C2 (Carbon with Br) | Pd/Cu-catalyzed coupling with a terminal alkyne. | 2-Alkynyl-2-buten-1-ols | |

| cine-Substitution | C-N Coupling / Michael Addition | C3 (Carbon adjacent to Br) | Initial Pd-catalyzed amination to form an enamine intermediate, which then acts as the nucleophile. organic-chemistry.orgrsc.org | 3-Functionalized-2-buten-1-ols |

Integration into Flow Chemistry Systems for Continuous Production

The synthesis and manipulation of halogenated compounds often involve highly reactive, corrosive reagents and exothermic reactions, posing challenges for safe and scalable batch production. Continuous flow chemistry offers a powerful solution by providing superior control over reaction parameters. softecks.inresearchgate.net

Future work should focus on developing an integrated, continuous flow process for the synthesis and subsequent functionalization of (E)-2-Bromo-2-buten-1-ol. A potential setup could involve a first flow reactor for the synthesis of the target compound, for example, through the hydrobromination of 2-butyn-1-ol (B121050) or the bromination of 2-buten-1-ol. The use of a microreactor in this step would ensure rapid heat dissipation and precise control over residence time, minimizing the formation of byproducts. rsc.org

The output stream from the first reactor could then be directly fed into a second module containing an immobilized palladium catalyst. This would enable the continuous performance of the catalytic transformations discussed in the previous section, such as Suzuki-Miyaura or Heck couplings. This integrated approach would enhance safety, improve reproducibility, and allow for automated, on-demand production. researchgate.netsyncrest.com

| Feature | Advantage in Batch Processing | Advantage in Flow Chemistry | Relevance to (E)-2-Bromo-2-buten-1-OL |

| Safety | Handling of hazardous reagents like Br₂ or HBr requires careful, slow addition and large solvent volumes. | Hazardous reagents can be generated and consumed in situ within a closed system, minimizing exposure and risk. softecks.in | Enables safer synthesis using elemental bromine or hydrogen bromide. |

| Heat Transfer | Exothermic reactions can lead to dangerous temperature spikes ("hotspots") and reduced selectivity. | High surface-area-to-volume ratio in microchannels allows for near-instantaneous heat dissipation and precise temperature control. | Improved selectivity and safety during exothermic bromination and subsequent coupling reactions. |

| Mixing & Residence Time | Inefficient mixing can lead to localized concentration gradients and side reactions. | Superior and rapid mixing ensures homogeneity; precise control over flow rate dictates exact reaction time. | Higher yields and purity by minimizing byproduct formation. |

| Scalability | Scaling up often requires significant re-optimization and can introduce new safety risks. | Production is scaled by running the system for longer durations ("scaling out") rather than increasing reactor size, ensuring consistent performance. | Seamless transition from laboratory-scale discovery to pilot-scale production. |

Advanced Spectroscopic Studies Under Operando Conditions

A deep mechanistic understanding is crucial for optimizing existing catalytic reactions and discovering new ones. Operando spectroscopy, the study of a catalytic system under real working conditions, provides unparalleled insight into the active state of the catalyst and the lifecycle of reaction intermediates.

For the palladium-catalyzed transformations of (E)-2-Bromo-2-buten-1-ol, future research should employ a suite of operando techniques. For instance, operando X-ray Absorption Spectroscopy (XAS) can be used to monitor the oxidation state and coordination environment of the palladium centers throughout the catalytic cycle. rsc.orgtue.nl This would provide direct evidence for the involvement of Pd(0), Pd(II), and potentially Pd(IV) species, and could help distinguish between homogeneous (leached palladium) and heterogeneous catalytic pathways. researchgate.net

Complementary techniques like operando Infrared (IR) and Raman spectroscopy can track the consumption of reactants and the formation of intermediates and products on the catalyst surface or in solution in real-time. Furthermore, advanced methods like attosecond transient absorption spectroscopy could be envisioned to study the ultrafast photochemical dynamics if light-driven transformations of (E)-2-Bromo-2-buten-1-ol are developed. nih.gov

| Operando Technique | Information Provided | Application to (E)-2-Bromo-2-buten-1-OL Research |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, and bond distances of the metal center (e.g., Pd). | Determining the active oxidation state of palladium during cross-coupling; observing ligand association/dissociation. rsc.orgtue.nl |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational modes of adsorbed species and molecules in solution. | Identifying key surface intermediates; monitoring reactant consumption and product formation in real-time. |

| Raman Spectroscopy | Vibrational modes, particularly for symmetric bonds and solid-state catalysts. | Characterizing the structure of supported palladium catalysts under reaction conditions; observing changes in the C=C and C-Br bonds. |

| X-ray Photoelectron Spectroscopy (NAP-XPS) | Surface elemental composition and chemical states under near-ambient pressure. | Probing the surface state of heterogeneous palladium catalysts during the reaction to identify active sites. tue.nl |

Computational Design of New Reactivity Pathways and Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. escholarship.org Applying these methods to (E)-2-Bromo-2-buten-1-ol can accelerate the discovery of novel transformations and guide the optimization of reaction conditions.

Future computational studies should focus on mapping the potential energy surfaces for the key catalytic cycles. For example, DFT calculations can determine the activation barriers for the elementary steps of the Suzuki-Miyaura reaction (oxidative addition, transmetalation, reductive elimination) using this specific substrate. acs.orgnih.govnih.gov Such studies could reveal the turnover-limiting step and explain how different phosphine (B1218219) ligands influence the reaction rate and selectivity.

Crucially, computational modeling can be used to investigate the competition between the conventional ipso-substitution and the novel cine-substitution pathways. By calculating the transition state energies for the competing mechanistic routes, it may be possible to predict which ligands and reaction conditions would favor one product over the other, enabling selective synthesis. researchgate.net Furthermore, theoretical investigations into the dissociation dynamics and potential energy surface of vinyl bromide can provide fundamental insights into its reactivity. nih.gov

| Computational Method | Research Goal | Specific Questions to Address |

| Density Functional Theory (DFT) | Elucidate Reaction Mechanisms | What are the transition state structures and activation energies for oxidative addition of the C-Br bond to a Pd(0) complex? acs.orgnih.gov |

| Predict Selectivity | What is the energy difference between the pathways leading to ipso- vs. cine-substitution? How do different ligands affect this difference? | |

| Catalyst Design | How does the electronic and steric nature of phosphine ligands impact the stability of intermediates and the energy of transition states? | |

| Ab Initio Molecular Dynamics (AIMD) | Understand Dynamic Effects | Do post-transition state bifurcations play a role in product selectivity, especially in complex reaction landscapes? escholarship.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model Enzymatic Reactions | What is the binding mode of (E)-2-Bromo-2-buten-1-ol in the active site of a lipase for kinetic resolution, and what interactions control enantioselectivity? |

| Neural Network Potentials | Map Complex Potential Energy Surfaces | Can a high-dimensional neural network potential be trained on ab initio data to accurately model all possible dissociation and reaction channels? nih.gov |

Q & A